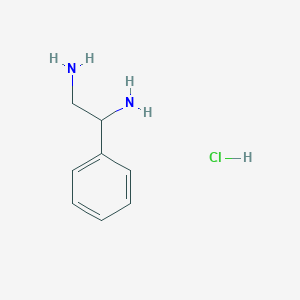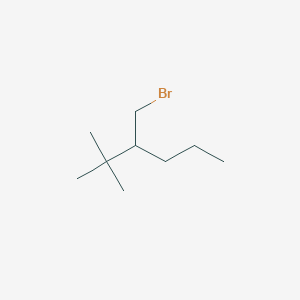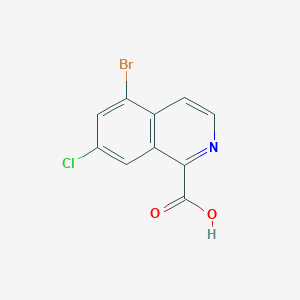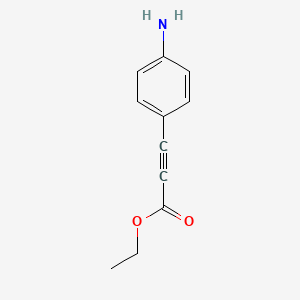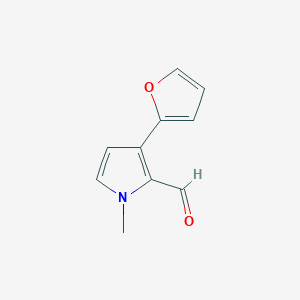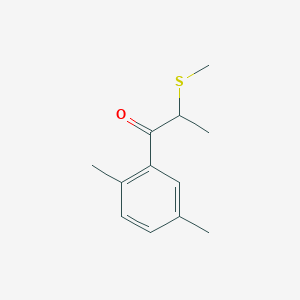
1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one is an organic compound that belongs to the class of ketones It features a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a propanone moiety with a methylsulfanyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and methylthiol.
Condensation Reaction: The aldehyde group of 2,5-dimethylbenzaldehyde undergoes a condensation reaction with methylthiol in the presence of a base such as sodium hydroxide or potassium hydroxide.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one: Similar structure with methyl groups at the 2 and 4 positions.
1-(2,5-Dimethylphenyl)-2-(ethylsulfanyl)propan-1-one: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)butan-1-one: Similar structure with a butanone moiety instead of a propanone moiety.
Uniqueness
1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one is unique due to the specific positioning of the methyl groups on the phenyl ring and the presence of the methylsulfanyl group
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C12H16OS/c1-8-5-6-9(2)11(7-8)12(13)10(3)14-4/h5-7,10H,1-4H3 |
InChI Key |
INGWZJHKUHSPIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B13214156.png)

![1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B13214167.png)
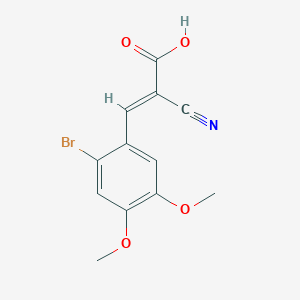
![4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol](/img/structure/B13214177.png)
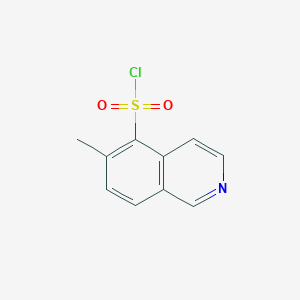
![2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13214181.png)
